Desmethylmisonidazole
Descripción general
Descripción
Synthesis Analysis
Desmethylmisonidazole (DESMISO) is synthesized through chemical pathways that involve the modification of misonidazole or similar nitroimidazole compounds. The synthesis processes are tailored to introduce specific functional groups, enhancing its radiosensitizing efficiency or altering its pharmacokinetic profile. For instance, studies on nitroimidazole adducts, including DESMISO, with rhodium(II) carboxylates have shown that these compounds can be synthesized to possess enhanced radiosensitizing properties, demonstrating the flexibility and adaptability of DESMISO's chemical synthesis to achieve desired biochemical outcomes (Goodgame et al., 1986).
Molecular Structure Analysis
The molecular structure of DESMISO plays a crucial role in its chemical behavior and interaction with biological molecules. For instance, the presence of the nitroimidazole moiety is central to its function as a radiosensitizer. Structural analyses, such as X-ray crystallography of DESMISO complexes, reveal how its molecular conformation facilitates interactions with metal ions and enhances radiosensitizing effects when bound to certain metal complexes (Goodgame et al., 1986).
Chemical Reactions and Properties
DESMISO undergoes various chemical reactions, particularly in the presence of metal ions such as Zn(II), Co(II), and Fe(III), leading to the formation of complexes. These interactions are significant in biological contexts, affecting the drug's distribution, efficacy, and toxicity. Electrochemical studies have highlighted these interactions, providing insights into how DESMISO and similar compounds react in biological media, which is crucial for understanding its mechanism of action as a radiosensitizer (Breccia et al., 1982).
Physical Properties Analysis
The physical properties of DESMISO, such as solubility, melting point, and stability, are essential for its formulation and delivery as a therapeutic agent. Its pharmacokinetic profile, characterized by absorption, distribution, metabolism, and excretion patterns, is directly influenced by these properties. Studies have demonstrated that DESMISO has a faster plasma clearance and shorter half-life compared to its parent compound, misonidazole, which impacts its dosing regimen and potential side effects (Dische et al., 1981).
Chemical Properties Analysis
The chemical properties of DESMISO, including its reactivity, stability under various conditions, and interactions with other compounds, determine its efficacy and safety profile. Its ability to form complexes with metals, undergo reduction, and interact with cellular components underlies its role as a radiosensitizer. These chemical interactions are crucial for its biological activity, especially in creating hypoxic conditions that enhance radiation therapy's effectiveness (Breccia et al., 1982).
Aplicaciones Científicas De Investigación
1. Neurotoxicity Study in Radiology
- Summary of Application: Desmethylmisonidazole has been used in clinical trials as a hypoxic cell sensitizer in radiotherapy . The drug was studied due to the risk of neurotoxicity associated with misonidazole, another hypoxic cell sensitizer .
- Methods of Application: The study involved administering the drug to patients undergoing radiotherapy and monitoring for signs of neurotoxicity . The total dose given was limited due to the risk of neurotoxicity .
- Results or Outcomes: A direct correlation was found between the tissue exposure to misonidazole, as indicated by the area under the curve of plasma concentration with time, and the incidence of neurotoxicity .
2. Clinical Radiotherapy
- Summary of Application: Desmethylmisonidazole, along with misonidazole, has been used in clinical radiotherapy . The drugs were administered to patients receiving radiotherapy to enhance the radiation response in hypoxic skin .
- Methods of Application: In the initial phase of the work, large single doses were given to patients, and serum concentrations were monitored . The plasma concentration showed a peak at 1 to 2 hours, followed by a plateau period extending up to 4 or 5 hours .
- Results or Outcomes: Enhancement of radiation response in hypoxic skin was demonstrated in all cases studied, and concentrations up to 100% of the plasma concentration were found in biopsies of human tumors . An enhancement of tumor response was observed in 3 of 4 patients with multiple deposits of tumor where a comparison could be made of treatment with or without the drug .
3. Pharmacokinetic Studies
- Summary of Application: Desmethylmisonidazole has been used in pharmacokinetic studies to understand its behavior in the body . These studies are crucial in developing alternative radiosensitizers to misonidazole .
- Methods of Application: The study involved administering the drug to patients and monitoring its concentration in various biological materials . The drug’s lipophilicity and pharmacokinetics were studied .
3. Pharmacokinetic Studies
- Summary of Application: Desmethylmisonidazole has been used in pharmacokinetic studies to understand its behavior in the body . These studies are crucial in developing alternative radiosensitizers to misonidazole .
- Methods of Application: The study involved administering the drug to patients and monitoring its concentration in various biological materials . The drug’s lipophilicity and pharmacokinetics were studied .
- Results or Outcomes: The studies found that analogues more hydrophilic than misonidazole, including its O-demethylated metabolite desmethylmisonidazole, appear promising candidates .
4. Neurotoxicity Studies
- Summary of Application: Desmethylmisonidazole has been used in neurotoxicity studies . These studies are important to understand the risk of neurotoxicity associated with the use of the drug .
- Methods of Application: The study involved administering the drug to patients and monitoring for signs of neurotoxicity . The total dose given was limited due to the risk of neurotoxicity .
- Results or Outcomes: A direct correlation was found between the tissue exposure to misonidazole, as indicated by the area under the curve of plasma concentration with time, and the incidence of neurotoxicity .
Safety And Hazards
Direcciones Futuras
While specific future directions for Desmethylmisonidazole are not mentioned in the search results, the field of controlled drug delivery presents promising future directions for many drugs . The development of new materials and the establishment of structure-function relationships are areas of active research .
Propiedades
IUPAC Name |
3-(2-nitroimidazol-1-yl)propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O4/c10-4-5(11)3-8-2-1-7-6(8)9(12)13/h1-2,5,10-11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGLIYXAARVRPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875669 | |
Record name | Desmethylmisonidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylmisonidazole | |
CAS RN |
13551-92-3 | |
Record name | Desmethylmisonidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13551-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylmisonidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylmisonidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Desmethylmisonidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-nitro-1H-imidazol-1-yl)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESMETHYLMISONIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N358OVQW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.